molecular formula C23H25BN2O4 B1522161 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine CAS No. 1072944-91-2

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine

Cat. No. B1522161
M. Wt: 404.3 g/mol
InChI Key: MRUSBJLGIGLWMC-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine (BBDMP) is a small molecule synthesized from the condensation of 2,4-bis(benzyloxy)-5-formylpyrimidine (BBFP) and 5,5-dimethyl-1,3,2-dioxaborinan-2-yl (DMB). BBDMP is a versatile compound that can be used in a variety of scientific research applications. It is a promising candidate for the development of new drugs and treatments for various diseases.

Scientific Research Applications

Antibacterial and Antifungal Activities

Pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, a study demonstrated the promising activities of synthesized pyrimidine derivatives against bacteria like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and the fungus Aspergillus niger (Z. Khan et al., 2015).

Materials Science and Polymer Chemistry

Pyrimidine derivatives are also pivotal in the synthesis of novel materials, such as fluorinated polyimides, which have applications in electronics due to their low dielectric constants and high thermal stability. These materials exhibit excellent solubility in organic solvents and form tough, transparent films, suggesting their utility in high-performance polymers and coatings (Susanta Banerjee et al., 2003).

Organic Electronics

Derivatives of pyrimidine have been explored for their potential in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of compounds containing pyrimidine units have shown promising photoluminescence properties, indicating their application in the field of organic electronics and light-emitting materials (Sha Hong-bin, 2010).

Antitumor Activity

Additionally, pyrimidine derivatives have been synthesized with the aim of exploring their antitumor activities. Research in this area seeks to develop compounds that can inhibit key enzymes involved in cancer cell proliferation. For example, the synthesis of specific pyrimidine derivatives has been investigated for their potential to inhibit mammalian dihydrofolate reductase, a key enzyme in DNA synthesis, thus showcasing their relevance in cancer research (E. Grivsky et al., 1980).

properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,4-bis(phenylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O4/c1-23(2)16-29-24(30-17-23)20-13-25-22(28-15-19-11-7-4-8-12-19)26-21(20)27-14-18-9-5-3-6-10-18/h3-13H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSBJLGIGLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660642
Record name 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine

CAS RN

1072944-91-2
Record name 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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